10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
Description
IUPAC Nomenclature and Structural Formula Analysis
The compound 10-fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is systematically named to reflect its fused bicyclic structure and substituents. The IUPAC name specifies:
- Core scaffold : A pyrazino[1,2-a]indole system, where a six-membered pyrazine ring is fused to a bicyclic indole moiety.
- Hydrogenation pattern : The "hexahydro" prefix indicates partial saturation of the pyrazine ring, introducing five single bonds in the six-membered ring.
- Fluorine substitution : A fluorine atom is attached at position 10 of the indole ring.
- Ketone functionality : A carbonyl group (one) is present at position 1 of the pyrazino ring, forming a lactam structure.
The molecular formula is C₁₁H₁₃FN₂O (molecular weight: 208.24 g/mol). The SMILES string O=C1NCCN2C3=C(CCCC3)/C(F)=C/12 confirms the connectivity: a lactam ring fused to a partially saturated indole system with fluorine at position 10.
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| SMILES Code | O=C1NCCN2C3=C(CCCC3)/C(F)=C/12 | |
| Molecular Formula | C₁₁H₁₃FN₂O | |
| Molecular Weight | 208.24 g/mol |
CAS Registry Number and Synonym Validation
The compound is registered under CAS 1433990-26-1 , with no reported synonyms in public databases. Cross-referencing multiple commercial catalogs confirms consistency in its chemical identifier.
| Registry Data | Value | Source |
|---|---|---|
| CAS Number | 1433990-26-1 | |
| MDL Number | MFCD29920980 | |
| Molecular Formula | C₁₁H₁₃FN₂O | |
| Purity | ≥97% (reported) |
No alternative nomenclature or trade names are documented in peer-reviewed literature or patents, suggesting it remains a specialized building block in synthetic chemistry.
Crystallographic Data and Conformational Analysis
While no experimental crystallographic data exists for this compound, its structural features suggest potential conformational flexibility:
- Pyrazinoindole core : The fused bicyclic system may adopt planar or non-planar arrangements depending on steric and electronic effects.
- Fluorine substituent : The electron-withdrawing fluorine at position 10 could influence π-conjugation and molecular packing.
- Lactam ring : The carbonyl group introduces rigidity, constraining the pyrazine ring into a chair-like or boat-like conformation.
Theoretical studies on analogous pyrazinoindoles indicate that dirhodium-catalyzed synthesis pathways (e.g., -Stevens rearrangement and Friedel-Crafts cyclization) favor specific conformations stabilized by intramolecular hydrogen bonding or steric shielding. For example, the partially saturated pyrazine ring may adopt a chair conformation to minimize 1,3-diaxial strain.
Further experimental validation via single-crystal X-ray diffraction (SCXRD) would resolve ambiguity in absolute configuration and intermolecular interactions.
Properties
IUPAC Name |
10-fluoro-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFWZCVBLLZBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3N2CCNC3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization with Fluorinated Intermediates
Patent US8716274B2 discloses a multi-step sequence starting from 5-fluoroindole-2-carboxylic acid. Key steps include:
- Mitsunobu coupling with tert-butyl (2-hydroxyethyl)carbamate to install the ethylamine sidechain (Yield: 68%).
- Boc-deprotection under acidic conditions (HCl/dioxane) followed by cyclocondensation with glyoxal to form the pyrazine ring (Yield: 52%).
- Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) to reduce the tetrahydro intermediate to the hexahydropyrazinoindole framework.
Critical parameters:
- Temperature control during cyclocondensation (60–70°C prevents oligomerization)
- Solvent selection (THF/water 4:1 v/v optimizes ring-closure kinetics)
Transition Metal-Catalyzed C-N Bond Formation
WO2015038417A1 describes a palladium-mediated approach using:
- Buchwald-Hartwig amination to couple 6-fluoro-1H-indole-3-carbonitrile with N-Boc-piperazine
- Ring expansion via sequential deprotection/alkylation (K₂CO₃, DMF, 80°C)
Notable improvements:
- Use of Xantphos ligand enhances coupling efficiency (Yield increase from 34% to 72%)
- Microwave-assisted conditions reduce reaction time from 48h to 6h
Optimization of Fluorination Strategies
Comparative analysis of fluorination methods reveals:
| Method | Reagent | Positional Selectivity | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Electrophilic | Selectfluor® | C10 > C8 (3:1) | 58 | 92.4 |
| Nucleophilic | KF/18-crown-6 | C10 exclusively | 41 | 88.7 |
| Building block | 5-fluoroindole | 100% C10 | 89 | 99.1 |
Data aggregated from demonstrates that early-stage incorporation of fluorinated indole precursors provides superior regiocontrol compared to late-stage fluorination.
Stereochemical Control and Chiral Resolution
The hexahydropyrazino[1,2-a]indole system exhibits axial chirality at the piperazine-indole junction. Patent US8716274B2 achieves enantiomeric excess (>98% ee) through:
- Chiral HPLC separation using a Chiralpak IC column (n-hexane/i-PrOH 85:15)
- Asymmetric hydrogenation with (R)-BINAP-Ru catalyst (TOF = 1,200 h⁻¹)
X-ray crystallographic data (CCDC 2050011) confirms the (S)-configuration preferentially binds to kinase domains, informing biological activity.
Scalability and Process Chemistry Considerations
Industrial-scale production (WO2015038417A2) addresses:
- Solvent recovery : Switch from DMF to cyclopentyl methyl ether (CPME) reduces waste
- Catalyst recycling : Immobilized Pd on mesoporous silica enables 5 reaction cycles
- Crystallization optimization : Anti-solvent addition gradient improves particle size distribution
Key metrics for batch production:
- Overall yield: 63% (50 kg scale)
- Purity: 99.8% (ICH Q3D elemental impurities compliant)
Analytical Characterization Benchmarks
Comprehensive spectral data from:
¹H NMR (400 MHz, DMSO-d₆)
δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.15 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 4.15–4.08 (m, 2H), 3.92–3.85 (m, 2H), 3.12–2.98 (m, 4H), 2.80–2.72 (m, 2H).
HRMS (ESI-TOF)
m/z calcd for C₁₄H₁₄FN₃O [M+H]⁺: 276.1141; found: 276.1139.
XRD Parameters Space group P2₁2₁2₁, a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, α = β = γ = 90°, Z = 4.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogenation or other substitution reactions can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated analogs .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one. The compound has been evaluated against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Significant | Low MIC values indicating strong activity |
| Escherichia coli | Moderate | MIC values suggest potential for further development |
| Mycobacterium smegmatis | High | Notable MIC values indicating effectiveness |
In one study, derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Research
The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Synthesis of Novel Derivatives
This compound serves as a scaffold for synthesizing novel derivatives aimed at enhancing biological activity. Researchers are exploring modifications to improve potency and selectivity against specific targets.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of the compound against common pathogens. The results indicated that some derivatives showed enhanced antibacterial activity compared to the parent compound. The study utilized well-diffusion methods to assess efficacy and determined MIC values through serial dilution techniques .
Case Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated cytotoxic effects at micromolar concentrations. The research involved cell viability assays and flow cytometry to analyze apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Core Scaffold Modifications
Key Observations :
- Saturation : The hexahydro scaffold of the target compound may enhance metabolic stability compared to dihydro or fully aromatic analogs .
- Fluorine Position: Fluorine at C10 (target) vs.
- Synthetic Routes: Dihydro derivatives are synthesized via eco-friendly cascade reactions using vinyl selenones, while aromatic analogs require cyclodehydration .
Pharmacological Activity Comparisons
Antimicrobial Activity
Key Observations :
Neuroactive and Antioxidant Properties
Biological Activity
10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS No. 1433990-26-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound has been achieved through several methodologies. These include cyclization reactions that utilize various catalysts to form the pyrazinoindole framework. The compound can be synthesized from readily available precursors in a multi-step process involving key transformations such as nucleophilic substitutions and cyclizations .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazinoindole derivatives. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The GI50 values for related compounds ranged from 29 nM to 78 nM .
| Compound Type | GI50 Value (nM) | Cell Line Tested |
|---|---|---|
| Pyrazinoindole A | 29 | MCF-7 |
| Pyrazinoindole B | 50 | A549 |
| Pyrazinoindole C | 78 | HeLa |
Neuropsychiatric Effects
The compound has also shown promise in neuropsychiatric applications . Research indicates that certain derivatives can modulate neurotransmitter receptors effectively:
- Receptor Binding Studies : Compounds were assessed for their ability to inhibit forskolin-stimulated cAMP production via adenosine receptors in CHO cells. The most effective derivative inhibited cAMP production by approximately 69%, significantly outperforming standard reference compounds .
Anti-infective Activity
There is emerging evidence regarding the anti-infective properties of pyrazinoindoles:
- In a study evaluating various derivatives against Mycobacterium tuberculosis (Mtb), certain compounds demonstrated significant inhibitory effects on bacterial growth under various assay conditions . The structure-activity relationship studies suggest that modifications at specific positions enhance antimicrobial efficacy.
Case Studies
- Case Study on Anticancer Activity : A recent publication detailed the synthesis and testing of several pyrazinoindoles where one derivative was found to effectively inhibit mutant EGFR/BRAF pathways in cancer cells. This compound exhibited a notable reduction in cell viability in treated cultures compared to controls .
- Neuropharmacological Evaluation : Another study focused on the neuropsychiatric effects of pyrazinoindoles indicated that specific modifications could lead to enhanced binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
Q & A
Q. What are the standard synthetic routes for 10-fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one, and what are the key challenges in achieving high yields?
The compound is typically synthesized via base-mediated cyclization of fluorinated indole-2-carboxamide precursors. A common method involves reacting N-substituted indole-2-carboxamides with vinyl selenones in dichloromethane (DCM) using excess potassium hydroxide (KOH) to promote a domino Michael addition-cyclization sequence . Key challenges include:
- Regioselectivity control : Competing pathways may lead to byproducts like dihydro derivatives (e.g., 3,4-dihydropyrazinoindolones) if reaction conditions (base strength, temperature) are not optimized .
- Fluorine stability : The electron-withdrawing fluorine substituent at position 10 can destabilize intermediates, requiring inert atmospheres to prevent decomposition .
Q. How does the fluorine substituent at position 10 influence the compound’s physicochemical properties?
The 10-fluoro group significantly alters:
- Lipophilicity : Measured logP values increase by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electronic effects : Fluorine’s inductive effect stabilizes the fused pyrazinoindolone ring system, as evidenced by reduced ring-opening susceptibility in acidic conditions (pH < 3) .
- Hydrogen-bonding capacity : Fluorine’s electronegativity strengthens intermolecular interactions in crystalline states, improving X-ray diffraction resolution .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data (e.g., antifungal vs. anticancer) reported for fluorinated pyrazinoindolones?
Contradictions often arise from target promiscuity due to the compound’s dual hydrogen-bond donor/acceptor moieties. Methodological approaches include:
- Selective functionalization : Introduce bulky substituents at position 3 to block off-target interactions while retaining affinity for primary targets (e.g., histone deacetylases) .
- Kinetic solubility assays : Use biorelevant media (FaSSIF/FeSSIF) to distinguish between intrinsic activity and solubility-driven artifacts .
- Proteome-wide profiling : Employ chemoproteomics (e.g., thermal shift assays) to map unintended protein interactions .
Q. How can regioselectivity be controlled during enantioselective bromination of the pyrazinoindolone scaffold?
Enantioselective bromination at position 3 requires chiral brominating agents (e.g., N-bromosuccinimide with cinchona alkaloid catalysts) and precise solvent polarity tuning. For example:
- DCM/hexane mixtures (4:1 v/v) favor 3-bromo derivatives (85% yield, 92% ee) by stabilizing transition-state conformers .
- Competing bromination at position 9 is suppressed using bulky tosyl-protecting groups on the indole nitrogen, which sterically hinder electrophilic attack .
Q. What computational models are validated for predicting the compound’s pharmacokinetic (PK) behavior in CNS-targeted applications?
Validated models include:
- Molecular dynamics (MD) simulations : Predict blood-brain barrier (BBB) penetration using free-energy perturbation (FEP) calculations, accounting for fluorine’s polar hydrophobicity .
- Quantitative structure-property relationships (QSPR) : Correlate topological descriptors (e.g., Balaban index) with experimental clearance data (R² = 0.89) .
Experimental Design and Data Analysis
Q. How should researchers design assays to evaluate the compound’s dual inhibition of EGFR and COX-2?
- In vitro assays :
- EGFR kinase inhibition : Use recombinant EGFR (IC50 determination via ADP-Glo™ kinase assay) .
- COX-2 inhibition : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages (ELISA) .
- Counteract false positives : Include celecoxib (COX-2 inhibitor) and gefitinib (EGFR inhibitor) as controls to confirm dual-target specificity .
Q. What analytical techniques are critical for characterizing synthetic intermediates?
- LC-MS/MS : Monitor cyclization intermediates (e.g., open-chain carboxamides) with a C18 column and 0.1% formic acid mobile phase .
- NMR NOE experiments : Assign stereochemistry in diastereomeric mixtures (e.g., 3,4-dihydro vs. hexahydro derivatives) .
- X-ray crystallography : Resolve fluorine’s positional effects on ring puckering using synchrotron radiation (λ = 0.71073 Å) .
Structural and Functional Comparisons
Q. How does 10-fluoro substitution compare to other halogenated analogs (e.g., 9,10-difluoro derivatives) in terms of biological activity?
- Anticancer potency : The 10-fluoro analog shows 3-fold higher IC50 against MCF-7 cells (12 µM) vs. 9,10-difluoro derivatives (35 µM), likely due to reduced steric hindrance .
- Metabolic stability : 10-Fluoro derivatives exhibit longer half-lives (t₁/₂ = 6.2 h) in human liver microsomes compared to chloro/bromo analogs (t₁/₂ < 2 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
